2,6-Diethoxypyrazine
Overview
Description
2,6-Diethoxypyrazine is a chemical compound with the molecular formula C8H12N2O2 . It is a derivative of pyrazine, a basic six-membered ring with two nitrogen atoms. The “diethoxy” prefix indicates that two of the hydrogen atoms in pyrazine are replaced by ethoxy groups (–CH2CH3).
Molecular Structure Analysis
The molecular structure of 2,6-Diethoxypyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and two ethoxy groups attached to the 2nd and 6th carbon atoms of the ring . The exact three-dimensional structure would require more advanced techniques like X-ray crystallography for determination .Scientific Research Applications
1. Applications in Photodynamic Therapy
The synthesis of octacarboxytetra(2,3-pyrazino)porphyrazine, which is derived from a compound related to 2,6-diethoxypyrazine, has significant potential applications in the field of photodynamic therapy, particularly for cancer treatment. This research highlights the role of pyrazine derivatives in developing novel, water-soluble metal complexes for therapeutic use (Kudrevich, Galpern, & Lier, 1994).
2. Environmental Impact Studies
Studies on the environmental impact of agricultural chemicals, such as atrazine and alachlor, often involve the analysis of pyrazine derivatives, including those similar to 2,6-diethoxypyrazine. These studies help in understanding the relationship between land use and the concentration of agricultural chemicals in groundwater (Kolpin, 1997).
3. Chemical Synthesis and Analysis
Pyrazine derivatives, including 2,6-diethoxypyrazine, are subjects of chemical synthesis and analysis. Studies on the pyrolysis and thermal stability of substituted pyrazines contribute to the understanding of their chemical properties and potential applications (Konakahara & Takagi, 1977).
4. Investigation in Pharmaceutical Research
Research in pharmaceuticals occasionally involves pyrazine derivatives. For example, studies on the acidic degradation of cephalexin, a commonly used antibiotic, identified 2-hydroxy-3-phenyl-6-methylpyrazine as a degradation product, providing insights into the stability and degradation pathways of pharmaceutical compounds (Núñez-Vergara, Squella, & Silva, 1982).
5. Role in Wine Aroma and Flavor
The presence of methoxypyrazines, closely related to 2,6-diethoxypyrazine, in grapes and wines has been a significant area of research. These compounds contribute to the unique aroma and flavor profiles of certain wine varieties. Studies have focused on understanding the factors that influence their concentrations in grapes, musts, and wines (Sidhu, Lund, Kotseridis, & Saucier, 2015).
6. Biotechnological Applications
Biotechnological applications involving pyrazine derivatives include the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. This process highlights the potential use of microorganisms in transforming pyrazine derivatives for various applications, including the synthesis of antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Safety And Hazards
While specific safety and hazard data for 2,6-Diethoxypyrazine is not available, it’s important to handle all chemical substances with appropriate safety measures. For similar compounds, hazard statements include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2,6-diethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-9-6-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJXSDNMXWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632202 | |
Record name | 2,6-Diethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxypyrazine | |
CAS RN |
33870-85-8 | |
Record name | 2,6-Diethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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